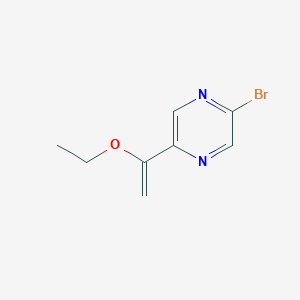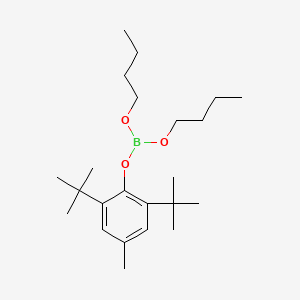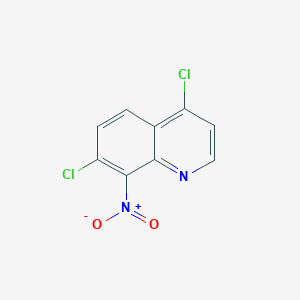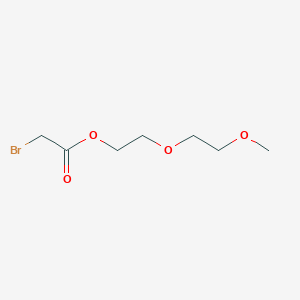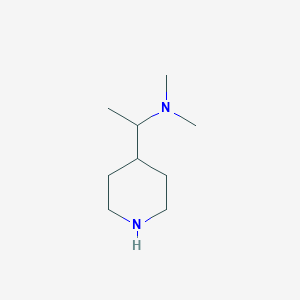![molecular formula C11H11ClN2OS B8771811 2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one](/img/structure/B8771811.png)
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group and an ethyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one typically involves the reaction of 2-chloroaniline with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-chlorophenylacetic acid
- 2-chlorophenylglycine
- 2-chlorophenol
Uniqueness
2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one is unique due to its specific combination of a chlorophenyl group and an ethylthiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C11H11ClN2OS |
|---|---|
分子量 |
254.74 g/mol |
IUPAC名 |
2-(2-chlorophenyl)imino-5-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-9-10(15)14-11(16-9)13-8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3,(H,13,14,15) |
InChIキー |
GUBZNFIBCFUHPQ-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)NC(=NC2=CC=CC=C2Cl)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


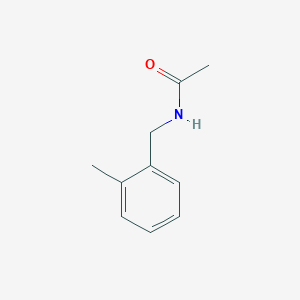


![ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE](/img/structure/B8771759.png)
![Methyl 3-[(dipropylamino)carbonyl]-5-nitrobenzoate](/img/structure/B8771763.png)
